4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple methyl groups and a purine-imidazole fused ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using methylating agents such as methyl iodide in the presence of a strong base like potassium carbonate.
Cyclization: The intermediate product undergoes cyclization with an appropriate imidazole derivative under acidic or basic conditions to form the fused ring system.
Final Modifications: The final steps involve introducing the 2-methylprop-2-enyl group through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in cocoa, similar in structure but with different biological effects.
Theophylline: Used in respiratory medicine, structurally related but with distinct pharmacological actions.
Uniqueness
4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties compared to other purine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4,6,7-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-8(2)6-19-12(20)10-11(17(5)14(19)21)15-13-16(4)9(3)7-18(10)13/h7H,1,6H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVZLRRELSHHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.